2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-20(10-14-3-4-17-18(8-14)27-13-26-17)24-6-1-2-15(11-24)9-19-22-21(23-28-19)16-5-7-29-12-16/h3-5,7-8,12,15H,1-2,6,9-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKQENZAYBBISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing relevant research findings and data tables to provide a comprehensive overview.
Chemical Structure
The compound's structure can be delineated as follows:
- Benzo[d][1,3]dioxole moiety: Known for various biological activities.
- Thiophen-3-yl group: Contributes to the compound's unique properties.
- Piperidine ring: Often associated with pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the aforementioned moieties. The synthetic pathway often includes:
- Formation of the benzo[d][1,3]dioxole derivative.
- Attachment of the thiophen and oxadiazole groups through strategic coupling reactions.
- Finalization of the piperidine linkage to yield the target compound.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of similar compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 |
These results indicate that compounds similar to the target compound exhibit strong cytotoxicity compared to standard chemotherapeutics like doxorubicin.
The mechanisms underlying the anticancer activity of these compounds include:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, crucial in tumor progression.
- Apoptosis Induction : Annexin V-FITC assays reveal increased apoptosis in treated cells, indicating that these compounds may activate apoptotic pathways.
- Cell Cycle Arrest : Analysis suggests that these compounds can induce cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Neuropharmacological Effects
In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have been explored for their neuropharmacological potential. Case studies have indicated possible applications in treating neurodegenerative diseases due to their antioxidant properties and ability to cross the blood-brain barrier.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares key structural motifs with several synthesized analogs (Table 1):
- Benzodioxole-Pyrazole Derivatives (e.g., 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole): These compounds exhibit anticonvulsant activity via GABA receptor modulation, with reported ED₅₀ values of 18.7 mg/kg in rodent models .
- Piperidine-Oxadiazole Hybrids (e.g., 1-(3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone): Such analogs show antibacterial activity against Staphylococcus aureus (MIC = 4 µg/mL) due to membrane disruption .
- Thiophene-Containing Analogs (e.g., 1-(1,3-benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone): Thiophene and thiazole groups enhance π-π stacking interactions, improving binding to enzymes like cyclooxygenase-2 (COX-2) .
Table 1: Structural and Bioactivity Comparison
Computational and Predictive Analysis
- Chemical Similarity Networks : The CSNAP algorithm predicts moderate kinase-inhibitory activity for the target compound (similarity score = 0.72 to imatinib) due to its oxadiazole-thiophene motif .
Q & A
Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole and piperidine moieties in this compound?
The synthesis involves multi-step protocols:
- Oxadiazole Formation : Cyclocondensation of thioamide precursors with nitriles under microwave-assisted conditions (80–120°C, 2–4 hours) to ensure regioselectivity .
- Piperidine Functionalization : Alkylation of the piperidine nitrogen using a (thiophen-3-yl)-1,2,4-oxadiazole-methyl electrophile, requiring anhydrous DMF and catalytic KI to enhance reactivity .
- Coupling Steps : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation between benzo[d][1,3]dioxol-5-yl and the core structure .
Q. Key Analytical Tools :
| Step | Technique | Purpose |
|---|---|---|
| Intermediate purity | HPLC (C18 column, acetonitrile/water gradient) | Monitor reaction progress |
| Final product | / NMR, High-Resolution Mass Spectrometry (HRMS) | Confirm structural integrity |
Q. How can researchers confirm the stereochemical arrangement of the piperidine ring and oxadiazole substituents?
- X-ray Crystallography : Resolve 3D conformation, particularly for the piperidine-thiophene-oxadiazole junction .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental NMR data .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across structural analogs?
Discrepancies often arise from:
-
Substituent Effects : Minor changes (e.g., thiophen-3-yl vs. furan-2-yl in oxadiazole) alter binding affinity. Example:
Analog Structure IC (nM) Target Thiophen-3-yl variant 12 ± 2 Kinase X Furan-2-yl variant 450 ± 30 Kinase X -
Experimental Design : Standardize assays (e.g., fluorescence polarization for kinase inhibition) and use isogenic cell lines to minimize variability .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases), focusing on hydrogen bonding with the oxadiazole nitrogen and hydrophobic contacts with the benzo[d][1,3]dioxole group .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by observing thermal stabilization of putative proteins .
Q. What methodologies optimize stability for in vivo pharmacokinetic studies?
- Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic conditions (pH < 4) necessitates enteric coating for oral administration .
- Storage Conditions : Lyophilized form at -80°C under argon to prevent oxidation of the thiophene moiety .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
-
Critical Variables :
Variable Optimal Range Impact on Yield Reaction Temperature 80–85°C ±15% yield Catalyst Loading 5 mol% Pd(PPh) ±20% yield -
Quality Control : Implement inline FTIR to detect byproducts (e.g., uncyclized intermediates) early .
Q. What structural modifications enhance selectivity for neurodegenerative disease targets?
- SAR Insights :
- Piperidine Methylation : Reduces off-target binding to hERG channels (cardiotoxicity risk) .
- Benzo[d][1,3]dioxole Replacement : Substitution with indole increases blood-brain barrier permeability (logP < 3.5) .
Methodological Resources
Q. Which databases provide reliable spectral data for validation?
Q. What in vitro models are suitable for preliminary toxicity screening?
- Hepatotoxicity : Primary human hepatocytes (3D spheroid cultures) to assess CYP450 inhibition .
- Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
